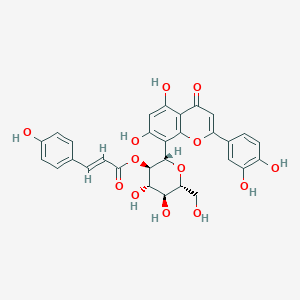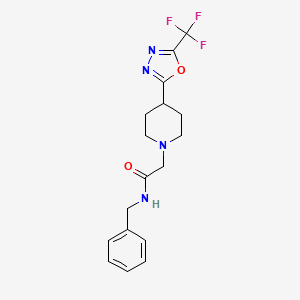
2-Bromoethyl(chloromethyl) dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl(chloromethyl) dimethylsilane typically involves the reaction of dimethylchlorosilane with ethylene bromide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistent product quality. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl(chloromethyl) dimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic substitution: New organosilicon compounds with different functional groups.
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Applications De Recherche Scientifique
2-Bromoethyl(chloromethyl) dimethylsilane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Bromoethyl(chloromethyl) dimethylsilane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing silicon-containing groups. This property makes it valuable in the synthesis of new compounds with desired chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl(chloromethyl) dimethylsilane
- 2-Iodoethyl(chloromethyl) dimethylsilane
- 2-Bromoethyl(methyl) dimethylsilane
Uniqueness
2-Bromoethyl(chloromethyl) dimethylsilane is unique due to its dual halogen functionality, which provides versatility in chemical reactions. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromoethyl-(chloromethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrClSi/c1-8(2,5-7)4-3-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSMXZKYHRCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2623250.png)


![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)
![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)


